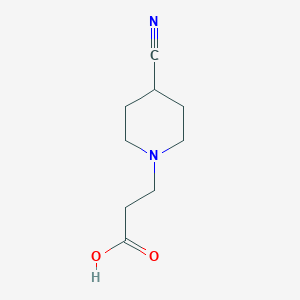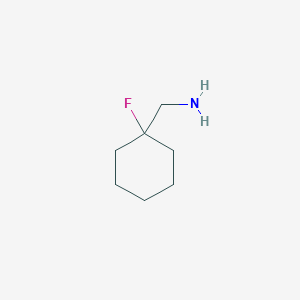
Methyl-3-Amino-6-brom-5-(Trifluormethyl)picolinat
Übersicht
Beschreibung
“Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate” is a chemical compound with the molecular formula C8H6BrF3N2O2 . It is used in scientific research due to its diverse applications.
Molecular Structure Analysis
The molecular structure of “Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate” can be represented by the SMILES string:COC(=O)C1=C(C=C(C(=N1)Br)C(F)(F)F)N . Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 299.05 . The InChI code for this compound is1S/C8H6BrF3N2O2/c1-16-7(15)5-4(13)2-3(6(9)14-5)8(10,11)12/h2H,13H2,1H3 .
Wissenschaftliche Forschungsanwendungen
Agrochemikalien
Methyl-3-Amino-6-brom-5-(Trifluormethyl)picolinat: ist ein wertvoller Zwischenstoff bei der Synthese von Agrochemikalien. Der Trifluormethylpyridin-(TFMP)-Rest in seiner Struktur ist besonders bedeutend bei der Entwicklung von Pflanzenschutzmitteln. TFMP-Derivate wurden zur Herstellung von Verbindungen verwendet, die Pflanzen vor Schädlingen schützen, wobei über 20 neue TFMP-haltige Agrochemikalien ISO-Gattungsbezeichnungen erhielten .
Pharmazeutische Forschung
In der pharmazeutischen Industrie tragen die einzigartigen physikalisch-chemischen Eigenschaften des Fluoratoms in Kombination mit dem Pyridinring von TFMP-Derivaten wie this compound zur Entwicklung neuer Medikamente bei. Mehrere pharmazeutische Produkte, die den TFMP-Rest enthalten, wurden zugelassen, und viele Kandidaten befinden sich derzeit in klinischen Studien .
Veterinärmedizin
Ähnlich wie bei seinen Anwendungen in Humanpharmazeutika werden TFMP-Derivate auch in der Veterinärmedizin eingesetzt. Die Derivate der Verbindung wurden in Veterinärprodukten integriert und verbessern deren Wirksamkeit und Sicherheitsprofile .
Materialwissenschaften
Die Derivate der Verbindung können als Bausteine in der Materialwissenschaft verwendet werden, insbesondere bei der Synthese von Hochleistungsmaterialien, die die Stabilität erfordern, die durch die Trifluormethylgruppe bereitgestellt wird .
Chemische Synthese
This compound dient als Vorläufer in verschiedenen chemischen Synthesen, insbesondere bei der Konstruktion komplexer Moleküle, bei denen die Einführung einer Trifluormethylgruppe erwünscht ist .
Analytische Chemie
In der analytischen Chemie werden TFMP-Derivate als Standards und Reagenzien verwendet. Ihre eindeutigen chemischen Signaturen ermöglichen präzise Messungen und Analysen in komplexen chemischen Assays .
Chromatographie
Die Verbindung wird in chromatographischen Verfahren als Referenzverbindung verwendet, da sie aufgrund ihrer einzigartigen Retentionsmerkmale zur Trennung und Identifizierung ähnlicher Verbindungen beiträgt .
Funktionelle Materialien
Die Einführung der TFMP-Gruppe in Materialien kann deren physikalische Eigenschaften verändern, z. B. die Erhöhung der Beständigkeit gegen Abbau unter rauen Bedingungen, was sie bei der Herstellung von funktionalen Materialien wertvoll macht .
Safety and Hazards
This compound is considered hazardous. It has the following hazard statements: H302-H315-H319-H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
methyl 3-amino-6-bromo-5-(trifluoromethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3N2O2/c1-16-7(15)5-4(13)2-3(6(9)14-5)8(10,11)12/h2H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQRCLLUKLUQCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=N1)Br)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10730720 | |
| Record name | Methyl 3-amino-6-bromo-5-(trifluoromethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10730720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
866775-18-0 | |
| Record name | Methyl 3-amino-6-bromo-5-(trifluoromethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10730720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


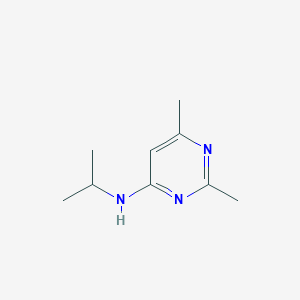
![2-Chloro-4-{[(trifluoromethyl)sulfonyl]amino}benzoic acid](/img/structure/B1467739.png)

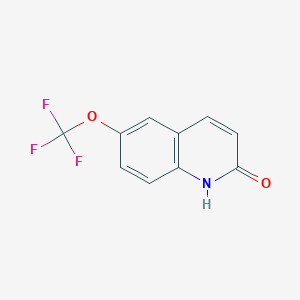
![3-[8-Methoxy-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol](/img/structure/B1467744.png)
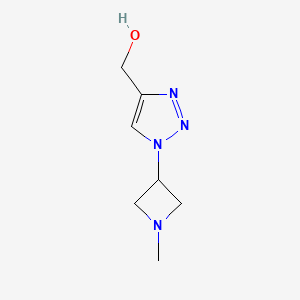
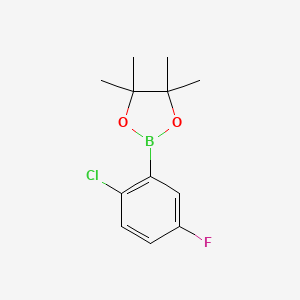
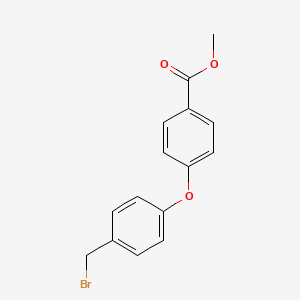

![3-[8-Chloro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol](/img/structure/B1467752.png)
![Ethyl 2-[(2-fluoro-4-methoxy)benzyl]-3-oxobutylate](/img/structure/B1467753.png)
